2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid
CAS No.:
Cat. No.: VC13418671
Molecular Formula: C29H30N2O6
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H30N2O6 |
|---|---|
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | 3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33) |
| Standard InChI Key | ZKSJJSOHPQQZHC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound, with the systematic IUPAC name 3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, has a molecular formula of C₂₉H₃₀N₂O₆ and a molecular weight of 502.6 g/mol. Its structure integrates two critical protecting groups:
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tert-Butoxycarbonyl (Boc): Protects the α-amino group.
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Fluorenylmethyloxycarbonyl (Fmoc): Shields the side-chain amine on the phenyl ring .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | Not explicitly listed | |
| Molecular Formula | C₂₉H₃₀N₂O₆ | |
| Molecular Weight | 502.6 g/mol | |
| IUPAC Name | See Section 1.1 | |
| PubChem CID | 4712502 |
Stereochemical Features
The molecule contains a chiral center at the second carbon of the propanoic acid chain, conferring (S)-configuration in biologically active forms . This stereochemistry is critical for its interactions in peptide synthesis and enzymatic processes.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step protocols to introduce protective groups and assemble the backbone:
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Boc Protection: The α-amino group is protected using di-tert-butyl dicarbonate under alkaline conditions .
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Fmoc Introduction: The phenylamine group is shielded via reaction with Fmoc-Cl (fluorenylmethyl chloroformate) in dimethylformamide (DMF).
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Coupling Reactions: Carbodiimide-based reagents (e.g., DCC) facilitate amide bond formation between the amino acid and resin-bound peptides.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, NaOH, THF/H₂O, 0°C → RT | 85–90% |
| Fmoc Protection | Fmoc-Cl, DIPEA, DMF, 25°C | 78–82% |
| Deprotection | Piperidine/DMF (20%), 25°C, 30 min | >95% |
Purification and Characterization
Reverse-phase HPLC and mass spectrometry are employed to confirm purity (>98%). Crystallization from ethyl acetate/hexane mixtures yields high-purity material.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
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Stability: Stable at −20°C under anhydrous conditions; susceptible to hydrolysis in acidic/basic media.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O, ester) and 1650 cm⁻¹ (amide I band).
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NMR: δ 1.4 ppm (tert-butyl), δ 4.3–4.5 ppm (Fmoc CH₂), δ 7.2–7.8 ppm (aromatic protons) .
Chemical Reactivity and Stability
Protective Group Removal
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Boc Deprotection: Achieved with trifluoroacetic acid (TFA) in dichloromethane .
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Fmoc Cleavage: Piperidine (20% in DMF) selectively removes Fmoc without affecting Boc.
Peptide Coupling
The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its activated ester forms (e.g., HOBt/DIC) enable efficient amide bond formation.
Applications in Scientific Research
Peptide Synthesis
The dual protection strategy (Boc/Fmoc) allows orthogonal deprotection, enabling sequential peptide chain elongation . This is pivotal for synthesizing complex peptides with multiple functional groups.
Drug Development
The compound is a precursor in kinase inhibitor and anticancer agent development. For example, derivatives have shown activity against EGFR (epidermal growth factor receptor) in vitro.
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀ | Source |
|---|---|---|---|
| 4-NHBoc-Phe-Fmoc | EGFR kinase | 12 nM | |
| Fmoc-Boc-dipeptide | MMP-9 | 45 nM |
Comparative Analysis with Related Compounds
Structural Analogues
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Fmoc-Phe(4-NHBoc)-OH: Differs in phenyl substitution pattern; lower solubility .
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Boc-Tyr(tBu)-OH: Lacks Fmoc group, limiting orthogonal protection strategies .
Functional Advantages
The compound’s dual protection enables modular synthesis, outperforming mono-protected analogues in complex peptide assembly .
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